molecular formula C22H31N3 B14080466 2-(4-(Dihexylamino)benzylidene)malononitrile CAS No. 102348-86-7

2-(4-(Dihexylamino)benzylidene)malononitrile

Cat. No.: B14080466
CAS No.: 102348-86-7
M. Wt: 337.5 g/mol
InChI Key: VUKZQFJCCITIMR-UHFFFAOYSA-N
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Description

2-(4-(Dihexylamino)benzylidene)malononitrile is an organic compound that belongs to the class of benzylidenemalononitrile derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the dihexylamino group enhances the compound’s solubility and electronic characteristics, making it a subject of interest in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dihexylamino)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcite-based catalysts, such as Ti-Al-Mg hydrotalcite, under mild conditions . The reaction is usually performed in an organic solvent like ethyl acetate at a temperature of around 60°C, achieving high selectivity and conversion rates .

Industrial Production Methods

Industrial production of benzylidenemalononitrile derivatives often employs eco-friendly catalytic processes to minimize environmental impact. The use of solid catalysts, such as modified hydrotalcites, allows for the development of green and sustainable industrial processes . These catalysts can be reused multiple times, making the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dihexylamino)benzylidene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dihexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzylidenemalononitrile derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Dihexylamino)benzylidene)malononitrile involves its interaction with molecular targets through its electron-donating and accepting groups. The compound can participate in charge transfer interactions, influencing various biochemical pathways. Its ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Benzylidenemalononitrile
  • (4-Chlorobenzylidene)malononitrile
  • (4-Hydroxybenzylidene)malononitrile
  • (4-(Dimethylamino)benzylidene)malononitrile

Uniqueness

2-(4-(Dihexylamino)benzylidene)malononitrile stands out due to the presence of the dihexylamino group, which enhances its solubility and electronic properties compared to other benzylidenemalononitrile derivatives. This unique feature makes it particularly valuable in applications requiring high solubility and specific electronic characteristics .

Properties

CAS No.

102348-86-7

Molecular Formula

C22H31N3

Molecular Weight

337.5 g/mol

IUPAC Name

2-[[4-(dihexylamino)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C22H31N3/c1-3-5-7-9-15-25(16-10-8-6-4-2)22-13-11-20(12-14-22)17-21(18-23)19-24/h11-14,17H,3-10,15-16H2,1-2H3

InChI Key

VUKZQFJCCITIMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=C(C#N)C#N

Origin of Product

United States

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